![molecular formula C16H26N2O B7553672 2-(2-Azaspiro[5.5]undec-9-en-2-yl)-1-pyrrolidin-1-ylethanone](/img/structure/B7553672.png)
2-(2-Azaspiro[5.5]undec-9-en-2-yl)-1-pyrrolidin-1-ylethanone
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Overview
Description
2-(2-Azaspiro[5.5]undec-9-en-2-yl)-1-pyrrolidin-1-ylethanone, also known as ASU, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic effects. ASU belongs to the class of spiro compounds and has a unique chemical structure that makes it a promising candidate for drug development.
Mechanism of Action
The exact mechanism of action of 2-(2-Azaspiro[5.5]undec-9-en-2-yl)-1-pyrrolidin-1-ylethanone is not fully understood, but it is believed to work by modulating the activity of certain enzymes and proteins in the body. 2-(2-Azaspiro[5.5]undec-9-en-2-yl)-1-pyrrolidin-1-ylethanone has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, 2-(2-Azaspiro[5.5]undec-9-en-2-yl)-1-pyrrolidin-1-ylethanone may increase the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects
2-(2-Azaspiro[5.5]undec-9-en-2-yl)-1-pyrrolidin-1-ylethanone has been shown to have a number of biochemical and physiological effects in the body. In addition to its neuroprotective effects, 2-(2-Azaspiro[5.5]undec-9-en-2-yl)-1-pyrrolidin-1-ylethanone has been shown to have anti-inflammatory and antioxidant properties. 2-(2-Azaspiro[5.5]undec-9-en-2-yl)-1-pyrrolidin-1-ylethanone may also help to regulate the levels of certain neurotransmitters in the brain, which can have a positive impact on mood and behavior.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-(2-Azaspiro[5.5]undec-9-en-2-yl)-1-pyrrolidin-1-ylethanone is that it is a synthetic compound, which means that it can be easily produced in large quantities for use in laboratory experiments. However, one limitation of 2-(2-Azaspiro[5.5]undec-9-en-2-yl)-1-pyrrolidin-1-ylethanone is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its effects.
Future Directions
There are a number of future directions for research on 2-(2-Azaspiro[5.5]undec-9-en-2-yl)-1-pyrrolidin-1-ylethanone. One area of interest is the development of 2-(2-Azaspiro[5.5]undec-9-en-2-yl)-1-pyrrolidin-1-ylethanone-based drugs for the treatment of neurological disorders such as Alzheimer's disease. Another area of research is the study of 2-(2-Azaspiro[5.5]undec-9-en-2-yl)-1-pyrrolidin-1-ylethanone's effects on other physiological systems in the body, such as the immune system and cardiovascular system. Additionally, further research is needed to fully understand the mechanism of action of 2-(2-Azaspiro[5.5]undec-9-en-2-yl)-1-pyrrolidin-1-ylethanone and its potential therapeutic applications.
Synthesis Methods
The synthesis of 2-(2-Azaspiro[5.5]undec-9-en-2-yl)-1-pyrrolidin-1-ylethanone involves the reaction of 2-cyclohexenone with 2-aminopyrrolidine in the presence of a Lewis acid catalyst. The resulting product undergoes a cyclization reaction to form the spiro compound 2-(2-Azaspiro[5.5]undec-9-en-2-yl)-1-pyrrolidin-1-ylethanone. The synthesis of 2-(2-Azaspiro[5.5]undec-9-en-2-yl)-1-pyrrolidin-1-ylethanone is a multi-step process that requires careful control of reaction conditions to obtain high yields and purity.
Scientific Research Applications
2-(2-Azaspiro[5.5]undec-9-en-2-yl)-1-pyrrolidin-1-ylethanone has been the subject of numerous scientific studies due to its potential therapeutic effects. One area of research has focused on the use of 2-(2-Azaspiro[5.5]undec-9-en-2-yl)-1-pyrrolidin-1-ylethanone as a potential treatment for neurological disorders such as Alzheimer's disease. 2-(2-Azaspiro[5.5]undec-9-en-2-yl)-1-pyrrolidin-1-ylethanone has been shown to have neuroprotective effects and may help to prevent the formation of amyloid plaques in the brain, which are associated with Alzheimer's disease.
properties
IUPAC Name |
2-(2-azaspiro[5.5]undec-9-en-2-yl)-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c19-15(18-11-4-5-12-18)13-17-10-6-9-16(14-17)7-2-1-3-8-16/h1-2H,3-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUQRZPPHDFVCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2CCCC3(C2)CCC=CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Azaspiro[5.5]undec-9-en-2-yl)-1-pyrrolidin-1-ylethanone |
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